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Compound of Interest

Compound Name: (R)-GSK-3685032

Cat. No.: B8210241 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the experimental performance of (R)-GSK-
3685032, a potent and selective inhibitor of DNA Methyltransferase 1 (DNMT1), with alternative

hypomethylating agents. The information presented is based on publicly available experimental

data, focusing on the reproducibility and consistency of its effects.

(R)-GSK-3685032 is the active R-enantiomer of GSK-3685032, a first-in-class, non-covalent,

and reversible inhibitor of DNMT1.[1] Its high selectivity for DNMT1 over other DNA

methyltransferases, such as DNMT3A and DNMT3B, offers a more targeted approach to

epigenetic modulation compared to traditional hypomethylating agents like decitabine and

azacytidine.[2][3] This improved selectivity contributes to better tolerability and efficacy in

preclinical models.[4][5][6]

Quantitative Performance Data
The following tables summarize key quantitative data from various in vitro and in vivo studies,

providing a basis for comparing the potency and efficacy of (R)-GSK-3685032 with other

compounds.

Table 1: In Vitro Potency and Selectivity of GSK-3685032
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Compound Target IC50 (μM)
Selectivity vs.
DNMT3A/3L &
DNMT3B/3L

GSK-3685032 DNMT1 0.036[1][2][7] >2500-fold[2]

SGI-1027 DNMT1
Less potent than

GSK-3685032[2]
Not specified

RG108 DNMTs Not specified
Non-covalent binding

to active sites[2]

CM272 DNMT1
Less potent than

GSK-3685032[2]

Strongly inhibits

DNMT1[2]

Table 2: In Vitro Cell Growth Inhibition by GSK-3685032

Cell Lines Treatment Duration
Median Growth
IC50 (μM)

Observations

51 hematological

cancer cell lines

(leukemia, lymphoma,

multiple myeloma)

6 days 0.64[7][8]

Growth inhibition

observed after 3 days,

with decreasing IC50

over the 6-day course.

[7][8]

Table 3: In Vivo Antitumor Efficacy of GSK-3685032 in AML Xenograft Models
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Xenograft
Model

Compound
Dosing
Regimen

Tumor Growth
Inhibition

Survival
Benefit

MV4-11

(subcutaneous)
GSK-3685032

1-45 mg/kg, s.c.,

twice daily for 28

days

Statistically

significant, dose-

dependent

inhibition with

regression at ≥30

mg/kg.[7]

Significantly

longer survival

compared to

decitabine.[9]

SKM-1

(subcutaneous)
GSK-3685032

1-45 mg/kg, s.c.,

twice daily for 28

days

Statistically

significant, dose-

dependent

inhibition.[7]

Not specified

AML Mouse

Models
Decitabine

Intraperitoneal,

three times

weekly

Less potent

tumor growth

inhibition

compared to

GSK-3685032.

[10]

Shorter survival

compared to

GSK-3685032.[9]

Experimental Protocols
Detailed methodologies are crucial for reproducing experimental results. Below are summaries

of key experimental protocols used in the characterization of (R)-GSK-3685032.

DNMT1 Inhibition Assay (Cell-free)
This assay determines the half-maximal inhibitory concentration (IC50) of a compound against

the target enzyme.

Enzyme: Recombinant human DNMT1.

Substrate: A hemi-methylated DNA substrate.

Method: A high-throughput enzymatic assay was used to screen a large compound library.[3]

The activity of DNMT1 is measured in the presence of varying concentrations of the inhibitor.
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Detection: The transfer of a methyl group from the co-factor S-adenosyl-l-methionine (SAM)

to the DNA substrate is quantified.

Data Analysis: IC50 values are calculated by fitting the dose-response data to a four-

parameter logistic equation.

Cell Growth Inhibition Assay
This assay measures the effect of a compound on the proliferation of cancer cell lines.

Cell Lines: A panel of cancer cell lines, such as the 51 hematological cancer cell lines

mentioned in Table 2, are used.[9]

Treatment: Cells are treated with a range of concentrations of the test compound for a

specified duration (e.g., 6 days).[7][8]

Method: Cell viability is assessed using a colorimetric assay (e.g., Alamar Blue) or by cell

counting.

Data Analysis: The concentration of the compound that inhibits cell growth by 50% (GI50 or

IC50) is determined from the dose-response curve.

In Vivo Xenograft Studies
These studies evaluate the antitumor efficacy of a compound in a living organism.

Animal Model: Immunocompromised mice (e.g., nude or SCID) are used.

Tumor Implantation: Human cancer cells (e.g., MV4-11 or SKM-1) are injected

subcutaneously to establish tumors.[7][10]

Treatment: Once tumors reach a palpable size, animals are randomized into vehicle control

and treatment groups. The compound is administered according to a specific dosing

regimen.[7]

Efficacy Endpoints: Tumor volume is measured regularly. Overall survival is also monitored.
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Data Analysis: Tumor growth curves are plotted, and statistical analyses are performed to

compare treatment groups with the control group.

Visualizations
The following diagrams illustrate the signaling pathway of DNMT1 inhibition and a typical

experimental workflow for evaluating a DNMT1 inhibitor.
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Caption: Mechanism of action of (R)-GSK-3685032 in inhibiting DNMT1.
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Caption: Workflow for preclinical evaluation of a DNMT1 inhibitor.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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